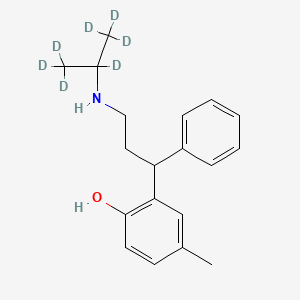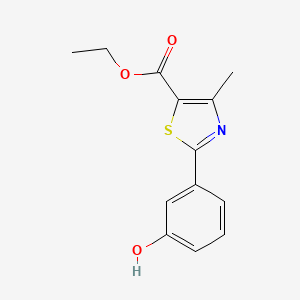
Stéarate de glycidyle-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate. It is a compound belonging to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties. Glycidyl Stearate-d5 is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants. It can also be used as a crosslinking agent in the manufacture of polymers and resins .
Applications De Recherche Scientifique
Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a tracer in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and surfactants.
Mécanisme D'action
Target of Action
Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate . It belongs to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties
Mode of Action
It is known that the compound contains reactive oxirane or epoxy groups, which are likely to interact with its targets . These interactions may result in changes to the target molecules, potentially altering their function.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs .
Analyse Biochimique
Cellular Effects
It is known that Glycidyl Stearate, the non-deuterated form, is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants
Molecular Mechanism
It is known to contain reactive oxirane or epoxy groups that give the molecule its unique properties . These groups could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are lacking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain Glycidyl Stearate-d5 with high purity .
Industrial Production Methods
In industrial settings, the production of Glycidyl Stearate-d5 involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of Glycidyl Stearate-d5 .
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl Stearate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide group in Glycidyl Stearate-d5 can be oxidized to form diols or other oxygenated products.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxy acids.
Reduction: Formation of stearyl alcohol and glycidol.
Substitution: Formation of glycidyl derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Glycidyl Stearate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. Similar compounds include:
Glycidyl Stearate: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Glycidyl Palmitate: Another glycidyl ester with a shorter fatty acid chain, used in similar industrial and research applications.
Glycidyl Oleate: A glycidyl ester with an unsaturated fatty acid chain, offering different reactivity and properties.
Glycidyl Stearate-d5 stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
1346598-19-3 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
345.579 |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
Clé InChI |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonymes |
Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)

![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)
